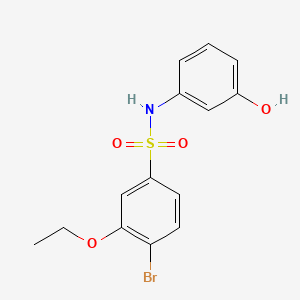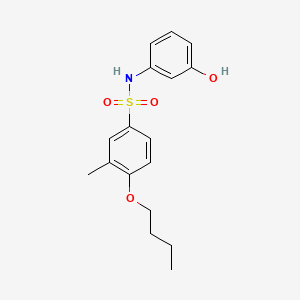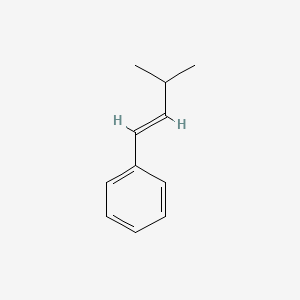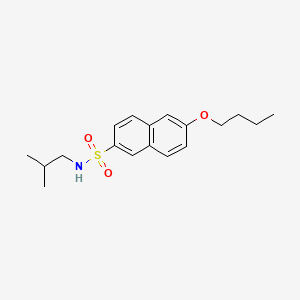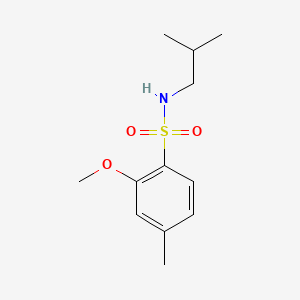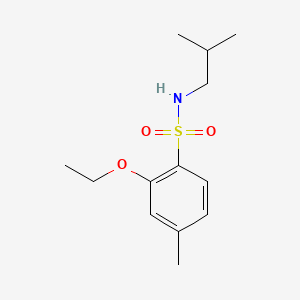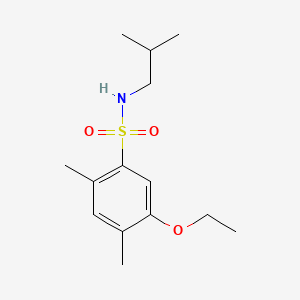
Trenbolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trenbolone can be synthesized from 3-ethylenedioxy-estra-5,10,9,11-dien-17-one as a starting material . The synthetic process involves several steps:
Reduction: The keto group at position 17 is reduced to an alcohol.
Hydrolysis: The ketal group at position 3 is hydrolyzed.
Oxidative Dehydrogenation: This step is performed to introduce double bonds.
Acetylation: The alcohol at position 17 is acetylated to form this compound acetate.
Industrial Production Methods
Industrial production of this compound acetate involves a high-yield synthesis method that includes the following steps :
Etherification: Methanol, acetyl chloride, and oestrogenic steroid-4,9-diene-3,17-dione are reacted.
Reduction: Potassium borohydride is used for reduction.
Hydrolysis: Methanol and hydrochloric acid are used.
Dehydrogenation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used.
Acylation: Benzene, pyridine, and acetyl chloride are used to form this compound acetate.
Analyse Chemischer Reaktionen
Types of Reactions
Trenbolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-diketone derivatives.
Reduction: Reduction reactions can convert keto groups to alcohols.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidative dehydrogenation.
Reduction: Potassium borohydride is used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
This compound-diol: Formed through reduction reactions.
This compound-diketone: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Trenbolone has several scientific research applications:
Wirkmechanismus
Trenbolone exerts its effects by binding to androgen receptors, leading to increased protein synthesis and muscle growth . It also increases the uptake of ammonium ions by muscles, enhancing the rate of protein synthesis . This compound has both anabolic and androgenic effects, contributing to its potent muscle-building properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone: Trenbolone is a derivative of nandrolone.
Testosterone: Both compounds are anabolic-androgenic steroids but differ in their potency and effects.
This compound Acetate: A commonly used ester of this compound with a short half-life.
This compound Enanthate: Another ester with a longer half-life compared to this compound acetate.
Uniqueness
This compound is unique due to its high anabolic potency and ability to promote muscle growth without significant water retention . It is also known for its ability to increase feed efficiency and mineral absorption in livestock .
Eigenschaften
CAS-Nummer |
10061-33-8 |
|---|---|
Molekularformel |
C7H6BrNO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


